

RG7800: A Technical Overview of an SMN2 Splicing Modifier

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Compound of Interest

Compound Name: RG7800 tetrahydrochloride

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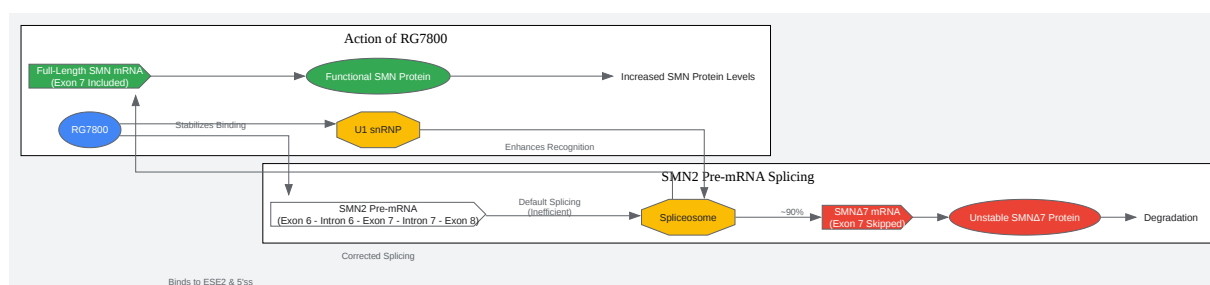
Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from insufficient levels of the Survival Motor Neuron (SMN) protein.^[1] This deficiency is primarily caused by mutations or deletions in the SMN1 gene.^[1] A paralogous gene, SMN2, can produce functional SMN protein, but a single nucleotide alteration leads to the predominant exclusion of exon 7 during pre-mRNA splicing.^[1] This results in a truncated, unstable protein (SMN Δ 7) and consequently, low levels of full-length, functional SMN protein.^[1] RG7800 (RO6885247) emerged as an orally available, small molecule designed to selectively modify the splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of functional SMN protein.^{[1][2]} Although its clinical development was halted due to off-target retinal toxicity observed in long-term animal studies, the study of RG7800 provided critical proof-of-concept for this therapeutic strategy and paved the way for the development of its successor, risdiplam.^{[3][4]} This guide provides an in-depth technical overview of the function and preclinical and clinical evaluation of RG7800.

Core Mechanism of Action: SMN2 Splicing Modification

RG7800 functions by binding to the SMN2 pre-mRNA and modulating the splicing process to favor the inclusion of exon 7. The prevailing model for this class of molecules suggests a dual-

binding mechanism. The compound is believed to interact with two key sites on the SMN2 transcript: the exonic splicing enhancer 2 (ESE2) within exon 7 and the 5' splice site (5'ss) at the junction of exon 7 and intron 7. This interaction is thought to stabilize the binding of the U1 small nuclear ribonucleoprotein (snRNP) complex to the weak 5' splice site of SMN2, a crucial step for the recognition and inclusion of exon 7 by the spliceosome. By promoting the formation of a productive splicing complex, RG7800 effectively corrects the inherent splicing defect of SMN2, leading to an increased proportion of full-length SMN2 mRNA transcripts that can be translated into functional SMN protein.



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Figure 1: Mechanism of RG7800 in correcting SMN2 splicing.

Quantitative Data Summary

The efficacy of RG7800 in increasing SMN protein levels was demonstrated in both preclinical animal models and human clinical trials.

Preclinical Data in SMA Mouse Models

RG7800 and its analogs were evaluated in mouse models of SMA, where they demonstrated a dose-dependent increase in SMN protein levels.[1]

Animal Model	Compound	Dose (mg/kg/day)	Tissue	SMN Protein Increase (Fold change vs. vehicle)	Reference
SMNΔ7 Mice	RG7800 analog	1	Quadriceps	~1.5	[1]
SMNΔ7 Mice	RG7800 analog	3	Quadriceps	~2.0	[1]
SMNΔ7 Mice	RG7800 analog	10	Quadriceps	~2.5	[1]
C/C-allele SMA Mice	RG7800	10	Blood	~2-fold	[4]
C/C-allele SMA Mice	RG7800	10	Brain	~1.5-fold	[4]
C/C-allele SMA Mice	RG7800	10	Muscle	~2-fold	[4]

Clinical Trial Data (MOONFISH Study)

In the Phase 2 MOONFISH trial, RG7800 was administered to patients with Type 2 and 3 SMA. The study provided the first in-human proof of mechanism for an oral SMN2 splicing modifier.[5]

Trial Phase	Patient Population	Dose	Duration	Outcome Measure	Result	Reference
Phase 2 (MOONFISH)	Type 2 & 3 SMA	10 mg once daily	12 weeks	SMN Protein in Whole Blood	Up to 2-fold increase from baseline	[5] [6]
Phase 2 (MOONFISH)	Type 2 & 3 SMA	10 mg once daily	12 weeks	Ratio of Full-Length SMN2 mRNA to SMN2Δ7 mRNA in Whole Blood	Up to 3-fold increase from baseline	[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of RG7800.

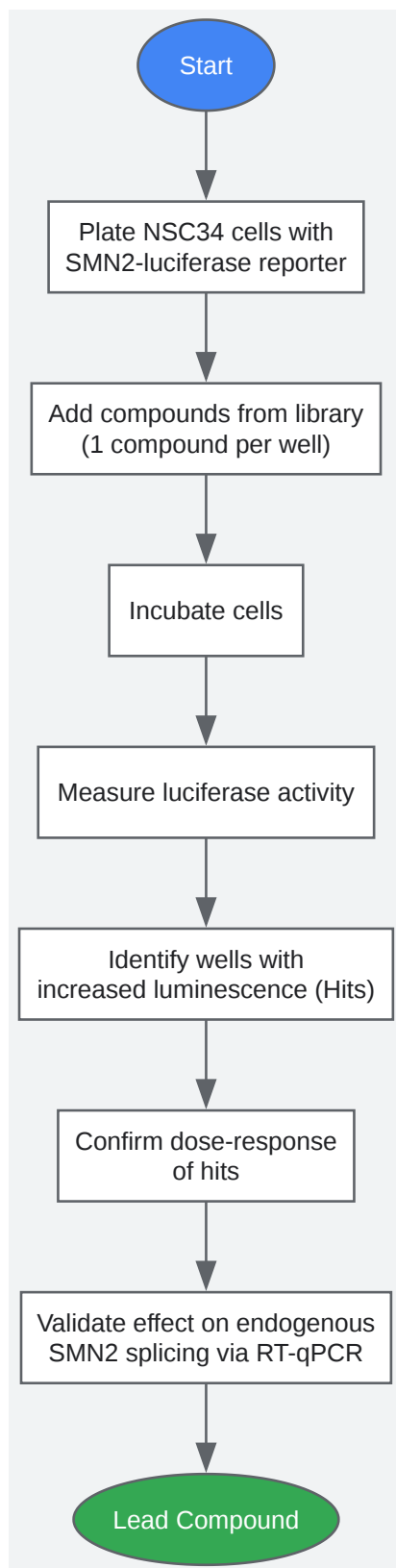
High-Throughput Screening for SMN2 Splicing Modulators

The discovery of the chemical class to which RG7800 belongs originated from a high-throughput screening (HTS) campaign designed to identify small molecules that promote the inclusion of exon 7 in SMN2 pre-mRNA.

Principle: A cell-based reporter assay was used where the inclusion of SMN2 exon 7 resulted in the in-frame expression of a reporter gene (e.g., luciferase). Compounds that increased the reporter signal were identified as potential hits.

Methodology:

- **Cell Line:** A motor neuron cell line (NSC34) was engineered to stably express an SMN2 minigene reporter construct.[\[7\]](#)
- **Reporter Construct:** The minigene contained a portion of the SMN2 gene, including exons and introns surrounding exon 7, fused to a luciferase reporter gene. The luciferase coding sequence was only in-frame when exon 7 was included in the final mRNA transcript.[\[6\]](#)
- **Screening:** A large compound library was screened in a 384-well plate format. The engineered cells were treated with individual compounds.[\[7\]](#)
- **Readout:** After an incubation period, the luciferase activity was measured. An increase in luminescence indicated that the compound promoted the inclusion of exon 7.
- **Hit Confirmation:** Positive hits were confirmed for dose-dependent activity and their effect on endogenous SMN2 splicing was validated using RT-qPCR.



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Figure 2: High-throughput screening workflow for SMN2 splicing modifiers.

Quantification of SMN mRNA Splicing by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a standard method to quantify the relative amounts of full-length (FL-SMN) and exon 7-deleted ($\Delta 7$ -SMN) SMN2 transcripts.

Principle: RNA is first reverse-transcribed into cDNA. Then, specific primers are used to amplify the different splice variants. The amount of amplified product is measured in real-time using a fluorescent dye or probes.

Methodology:

- **RNA Extraction:** Total RNA is extracted from cells or tissues using a suitable RNA isolation kit.
- **cDNA Synthesis:** First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
- **qPCR:**
 - **Primers:** Specific primers are designed to amplify either the full-length transcript (spanning the exon 6-7 junction) or the $\Delta 7$ transcript (spanning the exon 6-8 junction). Alternatively, primers flanking exon 7 can be used, and the products are distinguished by size.
 - **Reaction Mix:** The qPCR reaction mixture typically contains cDNA template, forward and reverse primers, a DNA polymerase, and a fluorescent detection dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
 - **Thermal Cycling:** The reaction is performed in a real-time PCR instrument with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
- **Data Analysis:** The cycle threshold (Ct) values are used to determine the relative abundance of each transcript. The ratio of FL-SMN to $\Delta 7$ -SMN can then be calculated, often normalized to a housekeeping gene.

Quantification of SMN Protein by ELISA

An enzyme-linked immunosorbent assay (ELISA) was developed to provide a quantitative measure of SMN protein levels in various biological samples.

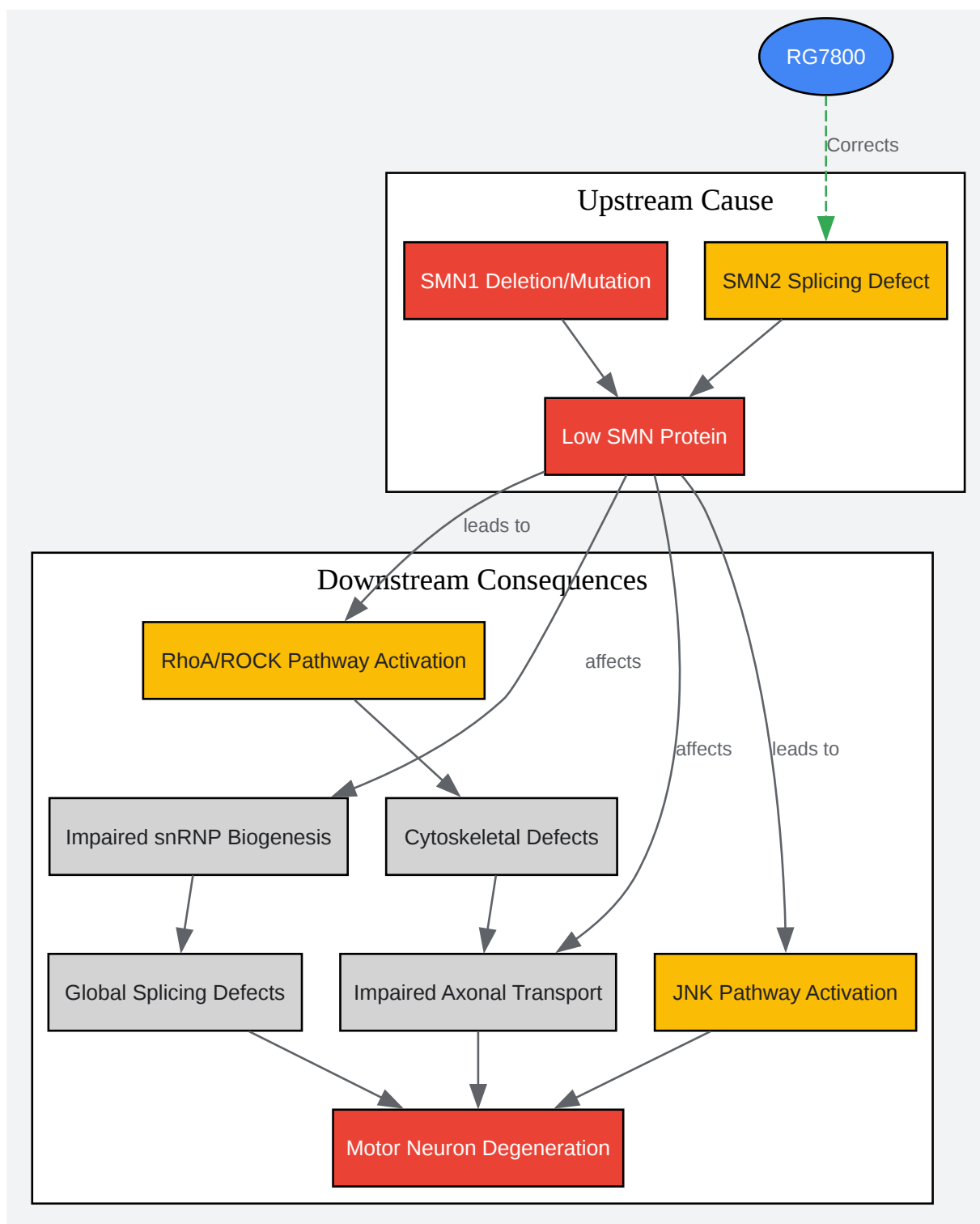
Principle: This is a sandwich ELISA where a capture antibody specific for the SMN protein is coated onto a microplate. The sample is added, and the SMN protein is captured. A second, detection antibody (also specific for SMN but binding to a different epitope) is added, followed by an enzyme-conjugated secondary antibody. The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of SMN protein.

Methodology:

- **Plate Coating:** Microplate wells are coated with a capture anti-SMN monoclonal antibody (e.g., clone 2B1) and incubated overnight.[8]
- **Blocking:** The remaining protein-binding sites on the wells are blocked using a blocking buffer (e.g., 1% BSA in PBS).[8]
- **Sample and Standard Incubation:** Cell or tissue lysates, or blood samples, are added to the wells along with a standard curve of recombinant human SMN protein of known concentrations.[8] The plate is incubated to allow the SMN protein to bind to the capture antibody.
- **Detection Antibody Incubation:** After washing, a biotinylated anti-SMN detection antibody is added to the wells and incubated.
- **Enzyme Conjugate Incubation:** Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.
- **Substrate Addition and Signal Detection:** A substrate for HRP is added, and the resulting signal is measured using a plate reader.
- **Quantification:** The concentration of SMN protein in the samples is determined by interpolating the signal from the standard curve.

SMN-Related Signaling Pathways

While the primary function of RG7800 is to increase SMN protein levels, it's important for researchers to understand the broader context of SMN protein function. SMN is involved in various cellular processes, and its deficiency impacts several signaling pathways. For instance, low levels of SMN have been linked to the activation of the RhoA/ROCK pathway, which is involved in cytoskeletal dynamics and has been implicated in the neurodegeneration seen in SMA.[9] Additionally, the JNK signaling pathway has been identified as a mediator of neurodegeneration in the context of SMN deficiency.[5] Restoring SMN levels through splicing modification is expected to ameliorate the dysregulation of these and other downstream pathways.



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